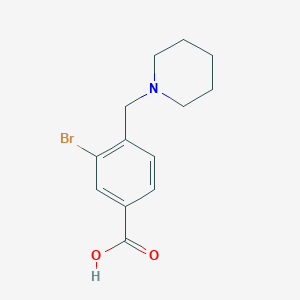

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid

Description

Properties

IUPAC Name |

3-bromo-4-(piperidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-8-10(13(16)17)4-5-11(12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTNIWCXIMDXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662401 | |

| Record name | 3-Bromo-4-[(piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-42-7 | |

| Record name | 3-Bromo-4-(1-piperidinylmethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-[(piperidin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid typically involves multiple steps One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the third positionThe reaction conditions often involve the use of bromine (Br2) and a suitable catalyst such as iron(III) bromide (FeBr3) for the bromination step . The nucleophilic substitution step may require a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 3-azido-4-(piperidin-1-ylmethyl)benzoic acid, while oxidation with potassium permanganate can produce 3-bromo-4-(piperidin-1-ylmethyl)benzoic acid derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Based on the search results, here's what can be gathered about the applications of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid:

Chemical Information

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid is a chemical compound with the CAS No. 1131594-42-7 . It has a molecular weight of 298.18 and the molecular formula C13H16BrNO2 . The compound should be stored sealed in a dry environment at 2-8°C .

Potential Applications

While the search results do not explicitly detail the applications of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid, they do provide some context clues:

- Pharmaceutical Research: The compound is offered by chemical suppliers, which suggests its potential use as a building block or intermediate in pharmaceutical research .

- Related Research: The presence of piperidine and benzoic acid moieties suggests it could be relevant in research areas such as:

- Enzyme Inhibition: Research on related compounds shows their use in inhibiting enzymes like human Monoacylglycerol lipase (hMAGL) .

- Antimicrobial Materials: It could potentially be used in the development of antibacterial polymeric systems .

- FUBP1 Inhibitors: Anthranilic acid derivatives (structurally related) have been identified as Far Upstream Binding Protein 1 (FUBP1) inhibitors .

- LSD1/HDAC Inhibitors: It may have applications related to Lysine-specific histone demethylase 1 (LSD1) and Histone deacetylases (HDAC) inhibition, relevant in cancer research .

Safety Information

The compound has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the piperidin-1-ylmethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Variations on the Piperidine/Piperazine Ring

Table 1: Key Analogs with Modified Heterocyclic Substituents

Implications :

Substituent Flexibility and Linker Modifications

Table 2: Analogs with Varied Linkers or Substituent Positions

Implications :

- Diethylamino Group: Increased lipophilicity (LogP ~3.57) may improve blood-brain barrier penetration but reduce solubility .

Electronic and Functional Group Modifications

Table 3: Analogs with Electron-Withdrawing or Reactive Groups

Implications :

- Fluorosulfonyl Group : Introduces a reactive site for nucleophilic substitution, useful in prodrug development or targeted covalent inhibitors .

Biological Activity

3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16BrNO2

- Molar Mass : 298.18 g/mol

- Structure : The compound features a bromine atom at the 3-position of the benzoic acid moiety and a piperidinylmethyl group, which may influence its biological interactions.

The biological activity of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, although specific targets and pathways remain to be fully elucidated.

Anticancer Properties

Research indicates that compounds similar to 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid have shown promise in anticancer applications:

- Inhibition of Cell Proliferation : Studies have demonstrated that certain analogs can inhibit the growth of cancer cell lines, suggesting potential use in cancer therapy.

- Mechanisms Involved : The anticancer effects could involve apoptosis induction and cell cycle arrest, although detailed mechanisms for this particular compound are still under investigation .

Antimicrobial Activity

The antimicrobial potential of 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid has been explored:

- Broad-Spectrum Activity : Initial findings indicate effectiveness against various bacterial strains, with ongoing studies aimed at determining the spectrum of activity and resistance mechanisms.

Study on GlyT1 Inhibition

A related study explored compounds with structural similarities to 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid for their ability to inhibit GlyT1 (glycine transporter type 1), which is implicated in neuropsychiatric disorders:

- Results : Compounds showed significant inhibition, with IC50 values indicating strong potency against GlyT1. This suggests that similar structures could be developed as therapeutic agents for conditions like schizophrenia .

Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of various benzoic acid derivatives, including 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid:

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid | TBD | Cancer cells |

| Related Compound A | 7.89 | FLT3 kinase |

| Related Compound B | 3.19 | FLT3 kinase |

The IC50 values indicate the concentration required for 50% inhibition of cell viability, highlighting the potential efficacy of these compounds in therapeutic contexts .

Q & A

Q. What are the standard synthetic routes for 3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid core. For example:

Bromination : Introduce the bromo group at position 3 via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄) .

Piperidinylmethylation : Attach the piperidine moiety via reductive amination or nucleophilic substitution. A common approach uses piperidine and formaldehyde under reducing agents like NaBH₃CN in anhydrous solvents (e.g., DMF) .

Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for benzoic acid:piperidine derivatives) and inert atmospheres to prevent oxidation. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the compound characterized structurally, and what analytical techniques validate its identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine methylene at δ 2.5–3.5 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 298.04 for C₁₃H₁₅BrNO₂) .

- FT-IR : Bands at ~1700 cm⁻¹ (C=O stretch) and 2500–2700 cm⁻¹ (NH stretch) confirm carboxylic acid and piperidine groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility in DMSO is ~10 mg/mL at 25°C .

- Stability : Degrades under prolonged light exposure or high humidity. Storage at –20°C in sealed, argon-purged vials maintains stability for >6 months .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the bromo group’s electrophilicity. The C-Br bond dissociation energy (~65 kcal/mol) suggests suitability for Pd-catalyzed couplings. Transition state analysis identifies optimal ligands (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) for aryl boronic acid partners .

Q. What strategies mitigate byproduct formation during piperidinylmethylation?

- Methodological Answer : Byproducts like N-alkylated piperidine arise from excess formaldehyde. Mitigation strategies include:

- Controlled reagent addition : Slow addition of formaldehyde (0.5 eq./hour) at 0°C.

- Chelating agents : Use of ZnCl₂ to stabilize intermediates and reduce over-alkylation .

- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 12 hours) and improves regioselectivity .

Q. How does the piperidine moiety influence the compound’s pharmacokinetic properties in drug discovery?

- Methodological Answer :

- Lipophilicity : The piperidine group increases logP by ~1.5 units, enhancing blood-brain barrier permeability (calculated via MarvinSketch) .

- Metabolic stability : Piperidine’s rigidity reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes) show >80% remaining after 1 hour .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) during piperidinylmethylation achieves >99% ee .

- Flow chemistry : Continuous-flow reactors minimize racemization by reducing residence time (e.g., 2-minute reaction at 100°C) .

Key Research Gaps and Contradictions

- Synthetic efficiency : advocates flow chemistry for brominated benzoic acids, but traditional batch methods () remain prevalent due to equipment accessibility.

- Biological activity : Piperidine derivatives are linked to antimicrobial activity (), but no direct data exists for this compound’s efficacy, warranting in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.